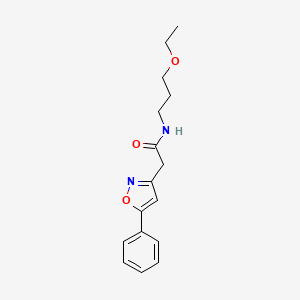

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as EPPAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EPPAA is a synthetic compound that belongs to the family of isoxazole derivatives, which have been found to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

1. Herbicide Metabolism and Carcinogenicity Studies

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide, a related compound to chloroacetamide herbicides like acetochlor and alachlor, has been studied for its metabolism and potential carcinogenicity. Research conducted by Coleman et al. (2000) found that these herbicides are metabolized in liver microsomes, leading to metabolites like CDEPA and CMEPA. These metabolites were suggested to play a role in the carcinogenicity observed in rats, with different metabolization rates in human and rat liver microsomes, highlighting the species-specific aspects of their toxicology (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Antimicrobial Activity and Cytotoxicity

In the search for new antimicrobial agents, Kaplancıklı et al. (2012) synthesized derivatives of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide, which share structural similarities with N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide. These compounds showed notable antimicrobial activity and were also evaluated for their cytotoxic effects, demonstrating potential applications in medicinal chemistry (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

3. Coordination Complexes and Antioxidant Activity

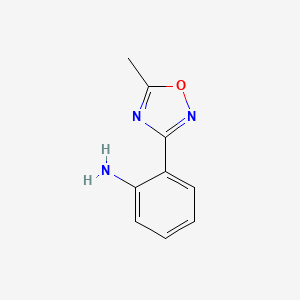

Chkirate et al. (2019) explored pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, for constructing novel Co(II) and Cu(II) coordination complexes. The study demonstrated how the self-assembly process and hydrogen bonding influence the formation of these complexes. Additionally, the antioxidant activity of these ligands and their complexes was determined, suggesting potential applications in biochemistry and pharmacology (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

4. Potential in Cancer Treatment

Research by Wu et al. (2009) investigated a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), which exhibited potent antitumor activity against various cancer cells in vitro. The study highlighted its potential as a microtubule inhibitor, disrupting microtubule assembly and inducing apoptosis in cancer cells, suggesting possible therapeutic applications in oncology (Wu, Ding, Liu, Zhu, Hu, Yang, & He, 2009).

Propiedades

IUPAC Name |

N-(3-ethoxypropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-2-20-10-6-9-17-16(19)12-14-11-15(21-18-14)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZGZMLHZWUTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)-2-(5-phenylisoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2569602.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)

![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)

![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)